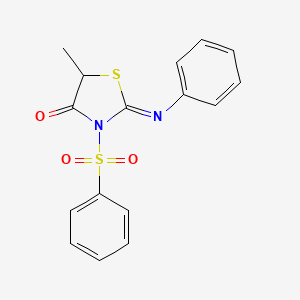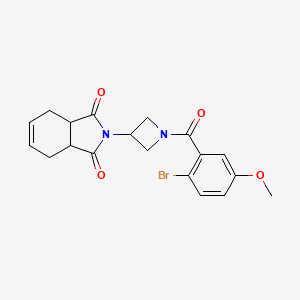![molecular formula C9H11N3O2 B2641604 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine CAS No. 930395-98-5](/img/structure/B2641604.png)
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.2 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Mecanismo De Acción
Target of Action
The primary targets of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine are currently unknown
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Análisis Bioquímico
Biochemical Properties
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is part of bioactive compounds with exceptional properties like selective protein inhibitor . It has been reported to be active as antibacterial and antifungal agents .
Cellular Effects
It has been found that pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .
Molecular Mechanism
Certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been found to inhibit cycline dependent kinase (CDK) .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 97.31° C and a boiling point of 298.14° C .
Metabolic Pathways
Pyrimidines play a crucial role in nucleic acids, which are essential for life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of pyrazolo[1,5-a]pyrimidine with dimethoxymethane under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the dimethoxymethyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A similar compound with nitro and amino groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with different functional groups.
Uniqueness
7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Propiedades
IUPAC Name |
7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-9(14-2)7-3-5-10-8-4-6-11-12(7)8/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLRHLYVLDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=NC2=CC=NN12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
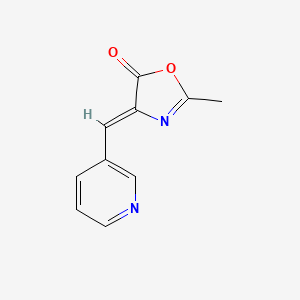
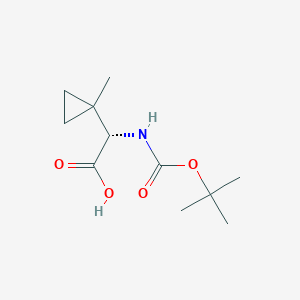
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![3-(4-fluorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2641529.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide](/img/structure/B2641530.png)
![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)
![N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641536.png)
![3-((Naphthalen-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2641537.png)
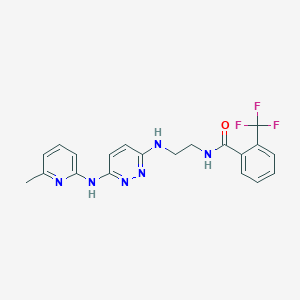
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2641540.png)
![1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DIFLUOROPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2641541.png)

